molecular formula C7H11F3N2O B11721952 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one

3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one

Cat. No.: B11721952
M. Wt: 196.17 g/mol
InChI Key: WPBJRGAGHZIVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is a key intermediate and pharmacologically active scaffold in medicinal chemistry research, primarily investigated for its role as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme . This compound gained significant research attention as a structural analog of sitagliptin, a widely used antidiabetic drug, where the replacement of the triazolopiperazine ring with the 1,4-diazepan-2-one core resulted in a compound with enhanced inhibitory potency (IC50 = 2.6 nM) . Its high affinity and mechanism of action have been structurally validated through X-ray crystallography, which shows the compound bound within the active site of human DPP-4, providing a valuable model for studying enzyme-inhibitor interactions and guiding the rational design of new therapeutic candidates . As a versatile building block, this diazepanone derivative is of great interest for synthesizing and optimizing novel compounds aimed at metabolic diseases, particularly type 2 diabetes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)4-5-6(13)12-3-1-2-11-5/h5,11H,1-4H2,(H,12,13)

InChI Key

WPBJRGAGHZIVNZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(=O)NC1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Amino Acid Cyclization

The most extensively documented method for preparing 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one originates from a patented large-scale synthesis protocol. This route involves sequential transformations to construct the seven-membered lactam ring:

Step 1: Synthesis of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid (Intermediate 1-3)

  • Reactants : Acrylonitrile, 4,4,4-trifluorobutanoic acid derivatives.

  • Conditions : Reaction with potassium monophosphate (1.17 M solution) under nitrogen atmosphere, followed by acrylonitrile addition.

  • Key Process : Air removal via vacuum/nitrogen cycling ensures anhydrous conditions, critical for nitrile stability.

Step 2: Reduction to 2-[(3-Aminopropyl)amino]-4,4,4-trifluorobutanoic acid (Intermediate 1-4)

  • Reduction Method : Catalytic hydrogenation or chemical reduction (e.g., using Raney nickel).

  • Work-Up : Filtration through 20 μm and 5 μm in-line filters to remove catalysts.

Step 3: Cyclization to this compound (1-5)

  • Cyclization Strategy : Intramolecular amide bond formation under basic or acidic conditions.

  • Solvent System : Isopropanol for solvent switching post-reaction.

  • Purification : Sequential washes with 7% NaHCO₃ and 20% NaCl to remove byproducts.

Table 1: Summary of Key Synthesis Steps

StepIntermediateKey ReactantsConditionsPurpose
11-3Acrylonitrile, trifluorobutanoic acidK⁺ buffer, N₂ atmosphereNitrile incorporation
21-4H₂, catalystFiltration, solvent exchangeAmine generation
31-5-Cyclization in iPrOHLactam formation

Alternative Cyclization Strategies

Enamine Cyclization Pathways

A parallel approach involves enamine intermediates, as seen in thiazole syntheses:

  • Enaminone Formation : Using DMF-DMA (dimethylformamide dimethylacetal) to generate reactive enaminones.

  • SelectFluor® Activation : Fluorination at the β-position to stabilize the cyclization transition state.

  • Applicability : While demonstrated for pyrimidines, this method could be explored for diazepanones by modifying substrate geometry.

Critical Analysis of Methodologies

Efficiency and Scalability

The multi-step amino acid route offers high reproducibility for industrial-scale production, with yields bolstered by:

  • Solvent Optimization : Isopropanol minimizes side reactions during cyclization.

  • Work-Up Simplicity : Aqueous washes efficiently remove inorganic salts and polar byproducts.

Chirality Control

  • Epimerization Management : Ethanolic NaOH treatment ensures enantiomeric purity via base-mediated equilibration.

  • Crystallization-Driven Purification : Seeding at 68°C followed by controlled cooling enhances diastereomeric resolution.

Industrial-Scale Process Considerations

Environmental Impact

  • Solvent Recovery : iPrOH and MeCN are prioritized for their recyclability in batch processes.

  • Waste Streams : NaCl-containing aqueous layers are treated for fluoride content prior to disposal .

Chemical Reactions Analysis

2.2. Substitution Patterns and SAR Optimization

In medicinal chemistry studies of related compounds, substitutions at the C-3 position (e.g., trifluoroethyl) are critical for optimizing potency and selectivity. For instance:

  • Trifluoroethyl group : Enhances lipophilicity and metabolic stability, as observed in DPP-4 inhibitors .

  • C-6 amination : Replacing substituents (e.g., thiophene moieties) with aliphatic amines or bioisosteric groups can improve solubility or potency, though trade-offs in ADME properties are noted .

3.1. Role of the Trifluoroethyl Substituent

The trifluoroethyl group likely participates in non-covalent interactions (e.g., hydrogen bonding or van der Waals forces) critical for biological activity. For example, in DPP-4 inhibitors, such substituents may interact with the enzyme’s active site to enhance binding affinity .

3.2. Stability and Reactivity Trends

  • Metabolic stability : Trifluoromethyl groups generally reduce metabolic clearance, but in some cases, longer alkyl chains or substituents may increase microsomal clearance .

  • Hydrogen bond donors : The presence of an anilino N-H group (as seen in related compounds) is crucial for maintaining potency, as deletion or methylation of this group reduces activity .

4.1. DPP-4 Inhibition and Selectivity

The compound 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one was identified as a potent DPP-4 inhibitor with an IC₅₀ of 2.6 nM . Key features contributing to its efficacy include:

  • Trifluoroethyl group : Enhances lipophilicity, improving binding to the DPP-4 active site.

  • Diazepanone scaffold : Provides a rigid, seven-membered ring system that optimizes interactions with the enzyme.

4.2. SAR Trends in Related Compounds

In analogous systems, modifications to the diazepanone ring or substituents reveal:

  • Substitution effects : Replacing the triazolopiperazine ring (as in sitagliptin) with a diazepanone moiety improves potency and selectivity .

  • Pharmacokinetic properties : Variations in substituents (e.g., trifluoroethyl vs. methyl groups) impact solubility, metabolic stability, and bioavailability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is primarily recognized for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. The compound's structure allows it to effectively bind to the DPP-IV enzyme, leading to improved glycemic control.

Case Study: DPP-IV Inhibition

A study demonstrated that derivatives of this compound exhibited significant DPP-IV inhibitory activity. The research highlighted the compound's potential in formulating new antidiabetic medications with enhanced efficacy and reduced side effects compared to existing therapies .

Antimicrobial Activity

Research indicates that compounds with similar diazepane structures possess antimicrobial properties. The trifluoroethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant inhibitory effects comparable to established antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound is believed to induce apoptosis in cancer cells through multiple mechanisms.

Case Study: Induction of Apoptosis

In vitro experiments on cancer cell lines such as HeLa and A549 revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased sub-G1 populations indicative of DNA fragmentation .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Diazepanone Class

Several diazepanone derivatives have been synthesized and evaluated for DPP-IV inhibition. Key examples include:

Compound Name Structural Features DPP-IV IC₅₀ (nM) Selectivity Profile Preclinical Status
3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one 7-membered lactam, trifluoroethyl substituent 2.6 High selectivity (>1000x vs DPP-8/9) Advanced preclinical candidate
Sitagliptin (MK-431) Triazolopiperazine core 18 Moderate selectivity FDA-approved
(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one Benzyl and phenethyl substituents N/A Not reported Early-stage research
Thieno-triazolo-diazepine derivatives Fused thieno-triazolo ring system N/A Not reported Experimental

Key Findings :

  • The trifluoroethyl group in this compound contributes to ~7-fold higher potency compared to sitagliptin (IC₅₀ = 2.6 nM vs. 18 nM) by enhancing hydrophobic interactions with the DPP-IV S2 pocket .
  • Unlike sitagliptin, the diazepanone scaffold avoids off-target interactions with cardiac ion channels, improving safety profiles .
  • Derivatives lacking the trifluoroethyl group (e.g., benzyl or phenethyl analogs) show reduced potency or uncharacterized activity, underscoring the importance of fluorine substitution .
Mechanistic and Pharmacokinetic Comparisons
  • Binding Mode : Co-crystal structures (PDB: 2IIV) confirm that this compound forms hydrogen bonds with DPP-IV residues Glu205 and Glu206, similar to sitagliptin. However, its trifluoroethyl group fills a hydrophobic subpocket more effectively than sitagliptin’s triazole ring .
  • Metabolic Stability: The diazepanone core resists cytochrome P450-mediated oxidation, resulting in a longer half-life (t₁/₂ = 12.5 hours in mice) compared to sitagliptin (t₁/₂ = 8 hours) .
  • In Vivo Efficacy : Oral administration of this compound (10 mg/kg) in mice reduced glucose AUC by 45% in an oral glucose tolerance test, outperforming sitagliptin at equivalent doses .
Limitations and Challenges
  • Synthesis Complexity: The stereochemical complexity of the trifluoroethyl-diazepanone scaffold requires multi-step synthesis, increasing production costs compared to simpler analogs .

Biological Activity

3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a diazepan ring with a trifluoroethyl substituent. This unique structure may influence its pharmacological properties.

Antiparasitic Activity

Recent studies have identified compounds related to this compound as potential inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. In a medicinal chemistry investigation, several derivatives were synthesized and tested for their antiparasitic activity. Notably, modifications to the core structure led to significant variations in potency:

CompoundpEC50 (μM)Comments
NEU-1106>6Initial hit compound
NEU-48548.0Improved ADME properties
4z734 μMExcellent solubility but lower potency

These results suggest that structural modifications can enhance both potency and solubility, which are critical for drug development against T. brucei .

The mechanism by which this compound and its analogs exert their biological effects remains an area of active research. Preliminary findings indicate that these compounds may interfere with essential metabolic pathways in parasites, potentially through inhibition of specific kinases or other target proteins .

Study on Efficacy

In a recent study focused on the efficacy of related compounds against T. brucei, researchers tested various analogs derived from the diazepan scaffold. The study highlighted the importance of lipophilicity and ligand efficiency in determining biological activity. Compounds with increased carbon chain length generally exhibited higher potency but also increased clearance rates .

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies. These studies indicated that while some derivatives showed promising activity against T. brucei, they also exhibited varying degrees of toxicity in vitro. A careful balance between efficacy and safety is crucial for the advancement of these compounds into clinical trials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a diazepanone core with 2,2,2-trifluoroethyl trifluoromethanesulfonate under basic conditions. For example, in a multi-step synthesis (e.g., coupling with pyrazine derivatives), the trifluoroethyl group is introduced via nucleophilic substitution using potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 25°C, achieving ~26% yield after purification by silica gel chromatography . Key factors affecting yield include stoichiometric ratios of reagents, solvent choice (polar aprotic solvents preferred), and reaction time optimization to minimize side reactions.

Q. How is the structural conformation of this compound characterized in crystallographic studies?

  • Methodological Answer : X-ray crystallography reveals that the diazepanone ring adopts a boat conformation, with the trifluoroethyl group inducing steric and electronic effects on ring puckering. Comparative studies of similar diazepanone derivatives (e.g., c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one) show that bulky substituents at the 3-position distort the ring geometry, impacting hydrogen-bonding networks and crystal packing . For precise characterization, nuclear Overhauser effect (NOE) NMR experiments and density functional theory (DFT) calculations are recommended to validate solid-state and solution-phase conformations.

Q. What biological targets are associated with this compound in medicinal chemistry research?

  • Methodological Answer : The compound is a structural analog of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, which binds to the enzyme’s active site via hydrophobic interactions with the trifluoroethyl group. Computational docking studies (e.g., using AutoDock Vina) and competitive inhibition assays (IC₅₀ measurements) are critical for identifying binding affinities and selectivity profiles .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Its strong electron-withdrawing effect lowers the pKa of adjacent amines, improving membrane permeability. In target binding, fluorine atoms engage in orthogonal dipole-dipole interactions with protein backbone carbonyls, as observed in DPP-IV co-crystal structures (PDB: 4A5S). Comparative studies with non-fluorinated analogs show a 10-fold increase in potency due to fluorine’s stereoelectronic effects .

Q. What strategies resolve low yields in the final alkylation step of this compound synthesis?

  • Methodological Answer : Low yields (~26%) in alkylation may stem from competing elimination reactions or incomplete purification. Optimizing the base (e.g., switching to cesium carbonate for milder conditions) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve efficiency. Alternatively, microwave-assisted synthesis at controlled temperatures (60–80°C) reduces reaction time and byproduct formation . High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a mobile-phase modifier enhances separation of polar impurities.

Q. How are conformational dynamics of the diazepanone ring assessed in solution, and what computational tools validate these findings?

  • Methodological Answer : Rotational-echo double-resonance (REDOR) NMR and variable-temperature ¹H-NMR experiments track ring flexibility. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal that the trifluoroethyl group restricts ring puckering, stabilizing a bioactive conformation. Cross-validation with X-ray data (e.g., CCDC deposition 933823) confirms computational predictions .

Q. What analytical techniques differentiate this compound from its synthetic intermediates or degradation products?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI+) identifies molecular ions ([M+H]⁺ at m/z 281.1) and fragments (e.g., loss of CF₃CH₂). ¹⁹F-NMR (δ –70 to –75 ppm) distinguishes the trifluoroethyl group from other fluorinated impurities. For degradation studies, forced-stress conditions (heat, light, pH extremes) followed by high-resolution MS/MS confirm hydrolytic cleavage of the diazepanone ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

  • Methodological Answer : Variability in IC₅₀ values (e.g., 2–50 nM for DPP-IV inhibition) may arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Normalize data using a reference inhibitor (e.g., sitagliptin) and validate via orthogonal assays (e.g., fluorescence resonance energy transfer (FRET)). Meta-analyses of published datasets (e.g., ChEMBL) can identify trends in structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.